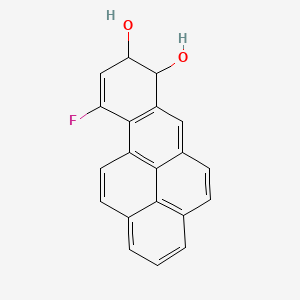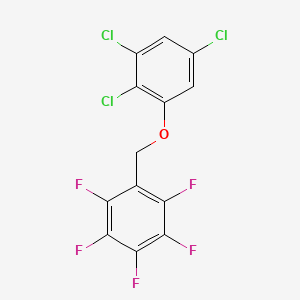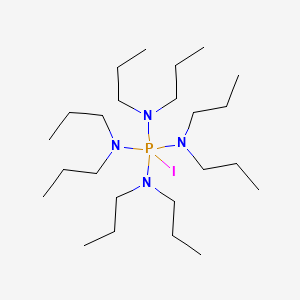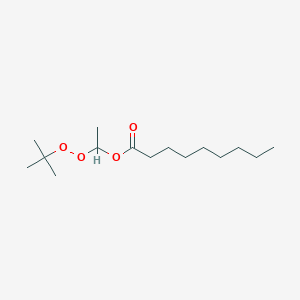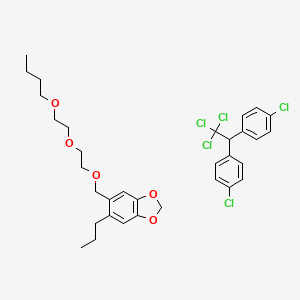
Propyl pentane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl pentane-1-sulfonate is an organic compound with the molecular formula C8H18O3S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl pentane-1-sulfonate can be synthesized through the reaction of pentane-1-sulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous acid catalysts, such as sulfonic acid-functionalized silica, can also be employed to facilitate the reaction and allow for easier separation and recycling of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl pentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and sulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and sulfonic acids.
Substitution: Various substituted sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Propyl pentane-1-sulfonate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Wirkmechanismus
The mechanism of action of propyl pentane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding alcohol and sulfonic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentane-1-sulfonic acid sodium salt
- Sodium 1-pentanesulfonate monohydrate
- Pentane-1-sulfonic acid sodium salt for ion pair chromatography
Uniqueness
Propyl pentane-1-sulfonate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its ability to form stable complexes with various compounds makes it particularly useful in applications such as chromatography and drug delivery.
Eigenschaften
| 84796-03-2 | |
Molekularformel |
C8H18O3S |
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
propyl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
CTKGGUGLATVYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCS(=O)(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



